Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate
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Overview
Description
Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate is a potent chemical compound used in diverse scientific research. Its applications range from drug development to agricultural studies, showcasing its versatility and importance in advancing various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloro-3-methylphenol with ethylene oxide to form 2-(4-chloro-3-methylphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(4-chloro-3-methylphenoxy)ethyl chloride. The final step involves the reaction of this intermediate with benzimidazole and methyl acetate under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of agricultural chemicals and herbicides.
Mechanism of Action
The mechanism of action of Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-2-methylphenoxyacetate: Similar in structure but lacks the benzimidazole moiety.
2-(4-chloro-3-methylphenoxy)ethanol: An intermediate in the synthesis of the target compound.
Benzimidazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Methyl 2-{2-[2-(4-chloro-3-methylphenoxy)ethylthio]benzimidazolyl}acetate is unique due to its combination of a benzimidazole ring with a phenoxyethylthio group, providing distinct chemical properties and biological activities not found in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-[2-[2-(4-chloro-3-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-13-11-14(7-8-15(13)20)25-9-10-26-19-21-16-5-3-4-6-17(16)22(19)12-18(23)24-2/h3-8,11H,9-10,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZCHOMJZGBPHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.